Isovaleric acid-d7

Stable isotope labeling Internal standard Isotopic purity

Isovaleric acid-d7 (CAS 1219805-32-9) is a deuterium-labeled isotopologue of the short-chain fatty acid (SCFA) isovaleric acid, wherein seven hydrogen atoms are substituted with deuterium (D) atoms, yielding a molecular formula of C₅H₃D₇O₂ and a nominal mass shift of +7 Da relative to the unlabeled parent compound. This stable isotope-labeled internal standard (SIL-IS) is designed for use as an internal standard in quantitative analytical workflows—including liquid chromatography–mass spectrometry (LC-MS), gas chromatography–mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy—where it enables precise, matrix-corrected quantification of endogenous isovaleric acid in complex biological and environmental matrices.

Molecular Formula C5H10O2
Molecular Weight 109.17 g/mol
Cat. No. B12402204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovaleric acid-d7
Molecular FormulaC5H10O2
Molecular Weight109.17 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)O
InChIInChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,4D
InChIKeyGWYFCOCPABKNJV-UAVYNJCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Isovaleric Acid-d7: Technical Specifications and Procurement Baseline


Isovaleric acid-d7 (CAS 1219805-32-9) is a deuterium-labeled isotopologue of the short-chain fatty acid (SCFA) isovaleric acid, wherein seven hydrogen atoms are substituted with deuterium (D) atoms, yielding a molecular formula of C₅H₃D₇O₂ and a nominal mass shift of +7 Da relative to the unlabeled parent compound . This stable isotope-labeled internal standard (SIL-IS) is designed for use as an internal standard in quantitative analytical workflows—including liquid chromatography–mass spectrometry (LC-MS), gas chromatography–mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy—where it enables precise, matrix-corrected quantification of endogenous isovaleric acid in complex biological and environmental matrices .

Isovaleric Acid-d7 Procurement: Why Generic SCFA Substitution Is Not an Option


While multiple deuterated short-chain fatty acid internal standards are commercially available—including isovaleric acid-d9, 2-methylbutyric acid-d3, and valeric acid-d9—they are not functionally interchangeable with isovaleric acid-d7 [1]. Each isotopologue exhibits a distinct mass shift, chromatographic retention behavior, and isotopic purity profile that directly impacts analytical accuracy, limit of quantitation (LOQ), and freedom from cross-interference in multiplexed assays. The following evidence demonstrates precisely where isovaleric acid-d7 delivers quantifiable differentiation that should guide scientific selection and procurement decisions.

Isovaleric Acid-d7: Quantitative Differentiation Evidence for Procurement and Method Selection


Isotopic Purity: 98 atom % D Specification for d7 vs. d9 Isotopologue

Isovaleric acid-d7 is supplied with a certified isotopic purity of 98 atom % D, matching the industry standard specification for the fully deuterated isovaleric acid-d9 analog . Both isotopologues achieve the ≥98 atom % D threshold required for minimal isotopic cross-contribution in isotope dilution mass spectrometry (IDMS) workflows, ensuring that the d7 variant does not compromise on the fundamental purity metric that governs quantification accuracy.

Stable isotope labeling Internal standard Isotopic purity Mass spectrometry

Procurement Cost Efficiency: 55% Lower Unit Price for d7 vs. d9 Internal Standard

At the 5 mg scale—a typical quantity for method development and validation—isovaleric acid-d7 is priced at USD 50, whereas the fully deuterated isovaleric acid-d9 analog is priced at USD 112 from the same vendor . This represents a 55% cost reduction per unit mass for the d7 isotopologue, with the differential scaling proportionally at larger quantities (e.g., 10 mg: USD 85 vs. USD 176).

Stable isotope economics Internal standard procurement Cost-benefit analysis Analytical method development

Mass Shift Resolution: M+7 Provides Baseline Separation from M+9 and M+3 SCFA Analogs

In a validated LC-MS/MS method for SCFA quantification in biological matrices, the d9 isotopologue of isovaleric acid was monitored at m/z 63, while the d3 isotopologue of 2-methylbutyric acid was monitored at m/z 79 [1]. Isovaleric acid-d7, with a mass shift of M+7, provides a distinct m/z value that avoids overlap with both the d9 (M+9) and d3 (M+3) channels, thereby enabling multiplexed assays that simultaneously quantify isovaleric acid, 2-methylbutyric acid, and other branched-chain SCFAs without cross-channel interference.

LC-MS/MS MRM transitions Spectral interference Multiplexed quantification

LC-MS/MS Sensitivity: Comparative Quantification Performance in Human Serum SCFA Analysis

In a study comparing LC-MS/MS and GC-MS quantification of SCFAs in human serum, both methods demonstrated acceptable agreement (±20% in SCFA concentration), but notable discrepancies were observed specifically for isovaleric acid and isobutyric acid, with GC reporting systematically higher concentrations [1]. This finding underscores the critical importance of using an analyte-matched deuterated internal standard—such as isovaleric acid-d7—rather than relying on a generic SCFA internal standard (e.g., valeric acid-d9 or 2-methylbutyric acid-d3), as matrix effects and ionization efficiency vary significantly across the branched-chain SCFA subclass.

LC-QQQ-MS Short-chain fatty acid Human serum Method validation

Isovaleric Acid-d7: Recommended Application Scenarios Based on Evidence


Cost-Optimized Multiplexed SCFA Quantification in Clinical Metabolomics

For laboratories implementing LC-MS/MS panels that simultaneously quantify 6–12 SCFAs (including acetic, propionic, butyric, isobutyric, valeric, isovaleric, and 2-methylbutyric acids), isovaleric acid-d7 offers a strategic cost advantage over d9 without sacrificing isotopic purity . At 55% lower cost per unit mass, the d7 internal standard enables high-throughput clinical cohort analyses while maintaining mass channel separation from d9- and d3-labeled co-injected standards [1]. This scenario directly leverages the cost efficiency and mass resolution evidence established in Section 3.

Internal Standard for Isovaleric Acid-Specific Method Development and Validation

Given the documented method-specific discrepancies in branched-chain SCFA quantification (notably for isovaleric and isobutyric acids), any new LC-MS or GC-MS assay targeting isovaleric acid should incorporate an analyte-matched deuterated internal standard to correct for extraction recovery and ionization variability [2]. Isovaleric acid-d7 fulfills this requirement at reduced procurement cost compared to d9, making it the economically rational choice for single-analyte method development and routine QA/QC applications.

Biological Matrix Studies Requiring High Isotopic Purity at Scale

In studies involving large numbers of biological samples (e.g., fecal, plasma, or tissue SCFA profiling), the cumulative cost of internal standards becomes a significant budgetary consideration. Isovaleric acid-d7's 98 atom % D purity specification meets the rigorous requirements for isotope dilution MS , while its lower unit price enables cost-effective scaling across hundreds to thousands of injections. This scenario is particularly relevant for microbiome metabolomics, nutritional intervention trials, and inborn error of metabolism screening where isovaleric acid is a key diagnostic marker.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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